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molecular formula C14H18N2O3S B047480 dansyl-ethanolamine CAS No. 5282-89-3

dansyl-ethanolamine

Cat. No. B047480
M. Wt: 294.37 g/mol
InChI Key: OLNUFXNRCJFBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07939621B2

Procedure details

Under nitrogen, dansyl chloride (5.05 g, 18.72 mmol) was placed in a dry 250 mL round bottom flask equipped with a stir bar. Dry methylene chloride (50 mL) was added via syringe, the flask attached to an addition funnel and the system cooled to 0° C. Ethanolamine (1.25 g, 1.24 mL, 20.59 mmol), triethylamine (2.27 g, 3.13 mL, 22.46 mmol), and 75 mL of dry methylene chloride were loaded into the addition funnel, and the solution was added dropwise with stirring over 30 min. The solution was stirred for an additional 30 min before the ice bath was removed, the solution allowed to reach ambient temperature and left to stir for an additional 14 hours.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two
Quantity
3.13 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1](Cl)([C:4]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:9]([N:10]([CH3:12])[CH3:11])[C:8]=2[CH:7]=[CH:6][CH:5]=1)(=[O:3])=[O:2].[CH2:18]([CH2:20][NH2:21])[OH:19].C(N(CC)CC)C>C(Cl)Cl>[CH3:11][N:10]([CH3:12])[C:9]1[CH:13]=[CH:14][CH:15]=[C:16]2[C:8]=1[CH:7]=[CH:6][CH:5]=[C:4]2[S:1]([NH:21][CH2:20][CH2:18][OH:19])(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=CC=2C(N(C)C)=CC=CC12)Cl
Step Two
Name
Quantity
1.24 mL
Type
reactant
Smiles
C(O)CN
Step Three
Name
Quantity
3.13 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring over 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
the flask attached to an addition funnel
ADDITION
Type
ADDITION
Details
the solution was added dropwise
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir for an additional 14 hours
Duration
14 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN(C1=C2C=CC=C(C2=CC=C1)S(=O)(=O)NCCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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